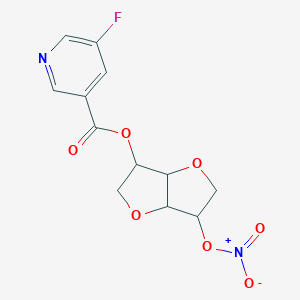

Furo(3,2-b)furan, D-glucitol deriv.

Description

Significance of Bio-derived Building Blocks in Sustainable Chemistry

The transition away from a fossil-fuel-based economy is driven by a confluence of factors, including the need to mitigate climate change, reduce dependence on finite resources, and foster rural development. researchgate.net Bio-derived building blocks, sourced from renewable biomass like crops and agricultural residues, are at the forefront of this transition. researchgate.nettopdutch.com They offer a pathway to produce chemicals, materials, and fuels with a reduced environmental footprint, particularly in terms of greenhouse gas emissions. researchgate.net

The core of sustainable chemistry lies in the development of environmentally friendly and economically viable processes. Bio-based building blocks are instrumental in this regard, enabling the creation of products ranging from plastics and lubricants to pharmaceuticals. topdutch.combuildinggreen.com The use of biomass as a raw material is not only a return to natural origins—fossil fuels themselves are derived from ancient biomass—but also a step towards a circular economy where waste streams from agriculture and industry become valuable resources. topdutch.com

The advantages of employing bio-derived building blocks include:

Reduced Environmental Impact: Lower greenhouse gas emissions compared to their petrochemical counterparts. researchgate.net

Economic Viability: Potential to create new revenue streams and stimulate rural economies. researchgate.net

Resource Security: Decreased reliance on volatile fossil fuel markets. researchgate.net

The development of biorefinery concepts is central to unlocking the full potential of biomass. These facilities aim to extract maximum value from raw materials through processes that are often more energy-efficient and less damaging to the molecular integrity of the products compared to traditional high-temperature chemical synthesis. topdutch.com

Table 1: Key Drivers for the Transition to a Bio-based Economy

| Driver | Description |

| Environmental Sustainability | The imperative to develop an economy that is in harmony with the environment, minimizing pollution and resource depletion. researchgate.net |

| Economic Sustainability | The need for a robust and resilient economy that is not dependent on finite and price-volatile resources. researchgate.net |

| Social Sustainability | The goal of fostering equitable development, including stimulating regional and rural economies. researchgate.net |

| Climate Change Mitigation | The urgent need to reduce atmospheric greenhouse gas emissions to combat global warming. researchgate.net |

| Resource Independence | The desire of many nations to reduce their overdependence on imported fossil fuels. researchgate.net |

Overview of D-Glucitol Derived Furofuran Scaffolds in Synthetic Chemistry

D-glucitol, a sugar alcohol derived from the reduction of glucose, serves as a versatile and renewable platform for chemical synthesis. google.comebi.ac.uk Its derivatives, particularly those featuring the Furo(3,2-b)furan scaffold, are of significant interest in academic and industrial research. This bicyclic ether system can be synthesized from D-glucitol through dehydration processes, often employing heterogeneous catalysts. google.com

The Furo(3,2-b)furan scaffold provides a rigid and defined three-dimensional structure that can be strategically functionalized. mdpi.com This makes it an attractive core for the development of a wide range of molecules with specific properties and applications. The ability to control the architecture and introduce various functional groups allows for the rational design of novel compounds. mdpi.com

Research in this area has explored various synthetic routes to access these furofuran derivatives. For instance, sorbitol, a common name for D-glucitol, can be dehydrated over catalysts like γ-alumina to form furan-containing intermediates, which can then be further transformed. google.com These synthetic strategies aim for efficiency, scalability, and the use of environmentally benign reagents and conditions, aligning with the principles of green chemistry. researchgate.net

The furo[2,3-b]pyridine (B1315467) core, an isostere of the Furo(3,2-b)furan system, has also gained attention, particularly in medicinal chemistry as a template for kinase inhibitors. nih.gov The synthetic accessibility and potential for chemoselective functionalization of these scaffolds open up avenues for creating diverse molecular libraries for various research applications. nih.gov

Table 2: Examples of D-Glucitol Derived and Related Furofuran Research

| Research Focus | Description | Key Findings |

| Synthesis of Fuels and Chemicals | Methods to convert sorbitol into higher caloric six-carbon alcohols and other useful chemicals. google.com | Sorbitol can be dehydrated to form furans like 2-acetylfuran, which can then be hydrogenated to produce fuels and industrial chemicals. google.com |

| Furo[2,3-b]pyridine Synthesis | Development of a concise, multi-gram scale synthesis of furo[2,3-b]pyridines for medicinal chemistry applications. nih.gov | An optimized 4-step route allows for the efficient production of the core structure with handles for further chemical modification. nih.gov |

| Furo[3',2':3,4]naphtho[1,2-d]imidazole Derivatives | Synthesis and evaluation of these derivatives as selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov | A specific derivative showed potent inhibitory activity and good oral bioavailability, highlighting its potential as a lead for anti-inflammatory drug development. nih.gov |

Properties

CAS No. |

135304-12-0 |

|---|---|

Molecular Formula |

C12H11FN2O7 |

Molecular Weight |

314.22 g/mol |

IUPAC Name |

(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C12H11FN2O7/c13-7-1-6(2-14-3-7)12(16)21-8-4-19-11-9(22-15(17)18)5-20-10(8)11/h1-3,8-11H,4-5H2 |

InChI Key |

UBZJTFBHSHSATM-UHFFFAOYSA-N |

SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC(=O)C3=CC(=CN=C3)F |

Synonyms |

Furo(3,2-b)furan, D-glucitol deriv. |

Origin of Product |

United States |

Nomenclature and Stereochemical Aspects of Furo 3,2 B Furan, D Glucitol Derivatives

Systematic Naming and Related Anhydrohexitol Structures

The nomenclature of these compounds is rooted in their bicyclic furo[3,2-b]furan core structure, which is systematically named and numbered. The parent structure is hexahydrofuro[3,2-b]furan. The derivatives discussed here are diols, meaning they possess two hydroxyl (-OH) groups. The specific spatial arrangement of these hydroxyl groups, along with the stereochemistry of the fused ring system, gives rise to different isomers with distinct names and properties.

Isosorbide (B1672297) and Isomannide (B1205973): Chemical Structures and D-Glucitol Lineage

Isosorbide and isomannide are two prominent dianhydrohexitols, which are isomers derived from the dehydration of specific sugar alcohols (hexitols). wikipedia.org They share the same chemical formula, C6H10O4, but differ in the spatial orientation of their hydroxyl groups. wikipedia.org

Isosorbide , with the preferred IUPAC name (3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol, is derived from D-glucitol (also known as sorbitol). wikipedia.org D-glucitol is produced through the catalytic hydrogenation of D-glucose, which is in turn obtained from the hydrolysis of starch. wikipedia.org The formation of isosorbide involves a two-step dehydration of D-sorbitol. wikipedia.org

Isomannide , systematically named (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol, is the stereoisomer of isosorbide derived from D-mannitol. researchgate.netmedchemexpress.com Like isosorbide, it is formed through a double dehydration process. wikipedia.org

The key distinction between isosorbide and isomannide lies in the orientation of their two hydroxyl groups. In isosorbide, one hydroxyl group is in an exo position and the other is in an endo position. researchgate.net In contrast, both hydroxyl groups in isomannide are in the endo position. google.com

Related Furo[3,2-b]furan Isomers and Derivatives

Beyond isosorbide and isomannide, another significant stereoisomer in the dianhydrohexitol family is isoidide . wikipedia.org Isoidide, or 1,4:3,6-dianhydro-L-iditol, is derived from L-iditol. researchgate.netgoogle.com In isoidide, both hydroxyl groups are in the exo orientation. google.com

These three isomers—isosorbide, isomannide, and isoidide—represent the complete set of 1,4:3,6-dianhydrohexitols. wikipedia.org Their shared furo[3,2-b]furan core structure allows for the creation of numerous derivatives through reactions of their hydroxyl groups. For instance, nitration of isosorbide yields isosorbide dinitrate and isosorbide mononitrate, which have pharmacological applications. wikipedia.orgfda.govnih.govdrugs.com Other derivatives include ethers, such as dimethyl isosorbide, and esters. wikipedia.org

Stereochemical Features and Their Influence on Molecular Architecture

In isosorbide , the endo-hydroxyl group (at position 3) and the exo-hydroxyl group (at position 6) exhibit different reactivities. The endo hydroxyl group can form an intramolecular hydrogen bond with the ether oxygen of the adjacent furan (B31954) ring, which increases its nucleophilicity but also creates steric hindrance for bulky reactants. wikipedia.org This difference in reactivity allows for selective chemical modifications at one hydroxyl group over the other. capes.gov.br

For isomannide , both hydroxyl groups are in the endo position, leading to a more symmetric but sterically hindered molecule compared to isosorbide. google.comresearchgate.net Conversely, isoidide has both hydroxyl groups in the more accessible exo position, which influences its reactivity in chemical syntheses. google.com

The chirality of these molecules, inherited from their parent sugars, is a defining feature. researchgate.net This inherent chirality makes them valuable as building blocks in asymmetric synthesis and for the creation of chiral polymers and other functional materials. The fixed spatial arrangement of the hydroxyl groups provides a rigid scaffold that can be functionalized to create molecules with specific three-dimensional structures. researchgate.net This has implications for applications ranging from the development of novel polymers to their use as chiral ligands in catalysis.

Synthetic Strategies and Methodologies for Furo 3,2 B Furan, D Glucitol Derivatives

Synthesis of Core Furo(3,2-b)furan Scaffolds from Carbohydrate Precursors

The construction of the core bicyclic furofuran structure from carbohydrates is a key step in accessing these valuable compounds. Methods often begin with readily available sugars and their corresponding alditols.

The acid-catalyzed dehydration of D-sorbitol is a fundamental method for producing bicyclic furan (B31954) derivatives. This process involves a series of intramolecular dehydration reactions. Initially, sorbitol undergoes a first dehydration to form mono-anhydro intermediates like 1,4-anhydro-D-glucitol (1,4-sorbitan) or 2,5-anhydro-D-sorbitol. google.comnih.gov A second, subsequent intramolecular dehydration of these intermediates leads to the formation of a dianhydro-D-glucitol, with isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol) being a prominent and well-studied product. google.comnih.gov

The reaction is typically carried out using heterogeneous or homogeneous acid catalysts. While various catalysts can be employed, para-toluenesulfonic acid (p-TSA) has been identified as effective, with optimal conditions reported at 130 °C, yielding 81.9% isosorbide after 5 hours. nih.gov The reaction progress can be monitored by collecting the water that is continuously distilled from the reaction mixture. nih.gov The formation of other isomers, such as 1,5-sorbitan and 2,5-sorbitan, can occur as side reactions, particularly at higher temperatures. nih.gov

Table 1: Catalysts and Conditions for Dehydration of D-Sorbitol

| Catalyst | Temperature | Product Yield | Reference |

|---|---|---|---|

| para-Toluenesulfonic acid (p-TSA) | 130 °C | 81.9% | nih.gov |

| γ-alumina | Not specified | Not specified | google.com |

| Phosphated γ-alumina | Not specified | Not specified | google.com |

| Zeolite ZSM-5 | Not specified | Not specified | google.com |

| Metal Oxides (TiO₂, MgO, etc.) | Not specified | Not specified | google.com |

The furo[3,2-b]furan scaffold can also be assembled from simpler furan precursors through strategic ring-closure reactions. These methods offer alternative pathways to the core structure, often allowing for different substitution patterns. One such approach involves a domino Claisen rearrangement followed by a dearomatizing electrocyclic ring-closure. acs.org This sequence, starting from furylcarbinols, provides a facile and atom-economic route to 3a,6a-dihydro-furo[2,3-b]furan derivatives, a related isomer of the target scaffold. acs.org

Another powerful technique is the Ullmann-type intramolecular C-O coupling reaction. This strategy has been successfully applied to synthesize fused thieno[3,2-b]furan (B2985385) and benzothieno[3,2-b]benzofuran systems. researchgate.net The methodology involves the copper-catalyzed intramolecular coupling of a phenol (B47542) with an adjacent brominated heterocycle. researchgate.net Adapting this to furan precursors, such as a suitably functionalized 2-(3-bromofuran-2-yl) alcohol, could provide a direct route to the furo[3,2-b]furan system. The use of a CuI/1,10-phenanthroline catalytic system has proven efficient for such C-O bond formations, achieving yields up to 97%. researchgate.net

Table 2: Ring-Closure Methodologies for Fused Furan Systems

| Methodology | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Domino Reaction | Furylcarbinols | Claisen rearrangement / Electrocyclic ring-closure | acs.org |

| Ullmann C-O Coupling | Functionalized Phenols/Alcohols | Copper-catalyzed intramolecular cyclization | researchgate.net |

| Bicyclization | Methyl Ketones | Catalyst-free bicyclization | nih.gov |

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the broad applicability of chemical reactions to create complex molecules with high stereocontrol. A route to enantiopure nitrogen-containing furofuran amino alcohols can be envisioned by integrating enzymatic reduction with chemical amination. nih.gov

The synthesis can start with a furan derivative which is first converted to a key intermediate via chemical methods. For instance, N-acetyl-D-glucosamine (NAG), derived from chitin, can be chemically converted to 3-acetamido-5-acetylfuran (B13792600) (3A5AF). nih.gov This furan ketone can then be selectively reduced using a carbonyl reductase enzyme to produce a chiral furfuryl alcohol. nih.gov Enzymes such as Saccharomyces cerevisiae carbonyl reductase (ScCR) or YueD can achieve this reduction with yields and enantiomeric excess often exceeding 99%. nih.gov The resulting chiral N-containing furfuryl alcohol serves as a precursor which can then undergo further chemical transformations, such as ring-closure reactions as described previously, followed by modifications to yield the target furofuran amino alcohol.

Derivatization and Functionalization of Furo(3,2-b)furan, D-glucitol Derivatives

Once the core furo[3,2-b]furan scaffold derived from D-glucitol is obtained, its hydroxyl groups and other potential functionalities can be modified to create a library of diverse compounds.

The hydroxyl groups present on the D-glucitol portion of the molecule are prime targets for esterification. This modification can significantly alter the molecule's physical and chemical properties. Esterification can be achieved through chemical or enzymatic methods. medcraveonline.com

Chemical esterification involves reacting the furofuran D-glucitol derivative with a carboxylic acid or its more reactive derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst. medcraveonline.com Enzymatic esterification, often utilizing lipases such as Lipozyme TLIM or Rhizomucor miehei lipase (B570770), offers a milder and more selective alternative. medcraveonline.com For example, the enzymatic esterification of eugenol (B1671780) with caprylic acid using Lipozyme TLIM in n-hexane at 65°C resulted in a 72% yield of eugenyl caprylate. medcraveonline.com A similar approach can be applied to the hydroxyl groups of the furofuran D-glucitol derivative to synthesize a wide range of esters, including benzoates, caprylates, and others. medcraveonline.comnih.gov

Table 3: Examples of Esterification Reactions

| Alcohol Substrate | Acid/Derivative | Catalyst | Product | Reference |

|---|---|---|---|---|

| Eugenol | Caprylic Acid | Lipozyme TLIM | Eugenyl caprylate | medcraveonline.com |

| Eugenol | Benzoic Acid | S. aureus lipase | Eugenyl benzoate | medcraveonline.com |

| Furofuran D-glucitol deriv. | Various Carboxylic Acids | Chemical or Enzymatic | Diverse Furofuran Esters | medcraveonline.com |

Introducing nitrogen-containing functional groups, such as amines, can further expand the chemical diversity of furofuran derivatives. Direct or reductive amination of furan-based precursors is a viable strategy. For instance, the reductive amination of furoin, a furan derivative, with ammonia (B1221849) and hydrogen over a Ru/Al₂O₃ catalyst at 140°C yields 2-amino-1,2-di(furan-2-yl)ethan-1-ol with a 47% yield. rsc.org This reaction proceeds through an alcohol-imine intermediate. rsc.org

This methodology can be adapted to a furo[3,2-b]furan, D-glucitol derivative that possesses a suitable ketone or aldehyde functionality. The conversion of such a group would lead to a mono-amine derivative. To achieve diamine synthesis, a precursor with two carbonyl groups or other functionalities that can be converted to amines would be required. Alternatively, hydroxyl groups could be converted to leaving groups and substituted with an amine source, or a precursor like methyl 6H-furo[2,3-b]pyrrole-5-carboxylate could be reacted with hydrazine (B178648) to form hydrazides, which are precursors to other nitrogen-containing heterocycles. mdpi.comresearchgate.net

Advanced Synthetic Methodologies for Related Furofuran Systems

Carbonylative double cyclization is a powerful, atom-economical strategy for constructing complex bicyclic systems like the furo(3,2-b)furan core in a single step. This methodology involves a transition-metal-catalyzed reaction where two new rings are formed with the simultaneous incorporation of a carbonyl group from carbon monoxide (CO). Palladium catalysts are most commonly employed for these transformations.

The general process often starts with a substrate containing at least two sites of unsaturation and one or more nucleophilic groups, such as a diol. For example, the palladium-catalyzed reaction of 4-ene-1,3-diols can lead to the formation of tetrahydrofuro[3,2-b]furan-2(3H)-ones. The mechanism typically proceeds through a sequence of steps:

Oxidative Addition: The active Pd(0) catalyst reacts with a starting material, often an organic halide or triflate.

Cyclization/Carbonylation: The palladium complex undergoes an intramolecular cyclization with one of the functional groups, followed by the insertion of a CO molecule to form an acyl-palladium intermediate.

Second Cyclization: A second intramolecular cyclization occurs as another nucleophile attacks the acyl-palladium species.

Reductive Elimination: The final product is released, regenerating the Pd(0) catalyst for the next cycle.

This approach allows for the efficient synthesis of complex molecular architectures from simpler, readily available starting materials.

The debenzylative cycloetherification (DBCE) reaction is a key strategy for the synthesis of tetrahydrofuran (B95107) rings, which are the fundamental building blocks of the furo(3,2-b)furan system. nih.gov This reaction is particularly useful in carbohydrate chemistry because benzyl (B1604629) ethers are commonly used as protecting groups for hydroxyl functions. The DBCE reaction leverages this protecting group as a reactive handle for cyclization. abo.fi

The process involves an intramolecular SN2-type reaction where a free hydroxyl group attacks a carbon atom bearing a benzyl ether. This attack is induced by the activation of a different hydroxyl group, often by converting it into a good leaving group like a mesylate or tosylate. The nucleophilic oxygen of the benzyl ether attacks the electrophilic carbon, forming a cyclic oxonium ion intermediate. A nucleophile, typically a halide ion like bromide from NaBr, then attacks the benzylic carbon of the oxonium ion, cleaving the benzyl group and yielding the cyclized tetrahydrofuran product. abo.fi

A significant advantage of the DBCE reaction is its high regio- and stereoselectivity, often proceeding without the need for complex protecting group strategies. nih.gov It can be performed under mild, room-temperature conditions, making it suitable for complex molecules with sensitive functional groups. abo.fi

Photochemical reactions offer unique pathways for the synthesis of cyclic ether systems, including the oxetane (B1205548) rings found in some furofuran precursors. The Paternò-Büchi reaction is a classic example of a photochemical [2+2] cycloaddition between a carbonyl compound in an excited state and an alkene in its ground state, leading to the formation of a four-membered oxetane ring. researchgate.netnih.gov

This reaction can be applied to furan derivatives. The photochemical reaction between an excited aldehyde or ketone and a furan can yield a bicyclic oxetane adduct with high regio- and stereoselectivity. rsc.orgrsc.org The resulting oxetane can then be a precursor for further transformations to construct more complex heterocyclic systems. The reaction mechanism involves the excitation of the carbonyl compound by UV light, followed by its addition across the furan double bond. nih.gov The stereochemical outcome can often be controlled, with a preference for the exo adduct being common in reactions involving furans. rsc.org

While direct synthesis of the furo(3,2-b)furan skeleton via this method is less common, photochemical strategies, including ring expansions of oxetanes or other UV-induced cyclizations, represent a valuable, metal-free approach to synthesizing substituted tetrahydrofuran and related ring systems. rroij.com

Annulation strategies are used to construct fused-ring systems, such as the fusion of a furan ring onto a naphthoquinone core. These furo-naphthoquinone structures are of interest due to their presence in natural products and their biological activities. nih.gov

One prominent method involves the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives. nih.gov For example, an intramolecular Wittig reaction can be used to form the furan ring. This involves converting lawsone into a precursor bearing both a phosphonium (B103445) ylide and a carbonyl group, which then react with each other to close the ring. nih.gov

Another powerful strategy is the Diels-Alder reaction, a [4+2] cycloaddition. ciac.jl.cn In this context, a furan derivative acts as the diene, and a suitably activated naphthoquinone derivative (or its precursor) acts as the dienophile. The initial cycloaddition forms a bridged bicyclic adduct, which can then be converted to the aromatic furo-naphthoquinone system through subsequent reactions, such as dehydration or oxidation. The reaction conditions, including temperature and the presence of substituents, can influence the reaction's efficiency and the stability of the adducts. rsc.org

Palladium-catalyzed coupling reactions have also been developed. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with enones, catalyzed by Pd/C, can produce naphtho[2,3-b]furan-4,9-diones through a reverse hydrogenolysis process. nih.gov These diverse annulation methods provide multiple entries to the furo-naphthoquinone skeleton. researchgate.netresearchgate.net

Mechanistic Studies of Chemical Reactions and Molecular Interactions Involving Furo 3,2 B Furan, D Glucitol Derivatives

Elucidation of Reaction Pathways in Organic Transformations

The synthesis and transformation of furo-fused ring systems, such as furo[3,2-b]pyridines and furo[3,2-c]coumarins, occur through a variety of intricate reaction pathways. These transformations are often catalyzed by metals like palladium or copper and can be initiated by light. doaj.orgnih.gov

Common synthetic strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki coupling, are employed to functionalize the furo[3,2-b]pyridine (B1253681) scaffold. doaj.org

Cycloaddition and Cycloisomerization: These methods are fundamental in constructing the fused furan (B31954) ring system from various starting materials. doaj.org

Multicomponent Reactions: These reactions allow for the efficient assembly of complex furo-fused molecules in a single step. doaj.org

Vilsmeier-Haack Reaction: This reaction is used to introduce formyl groups onto the furo[3,2-b]pyridine ring. doaj.org

Nucleophilic Substitution: This is a key transformation for modifying the properties of the furo[3,2-b]pyridine core. doaj.org

One notable mechanism is the rhodium-catalyzed synthesis of furo[3,2-c]coumarins from diazocoumarins. The proposed pathway involves the formation of a rhodium-coordinated vinylcarbene intermediate, which undergoes an electrocyclic ring closure to form an oxarhodacycle. Subsequent reductive elimination and double bond rearrangement yield the final furan ring. nih.gov

Another example is the oxidative rearrangement of 3,3'-methylene dicoumarins. This process is thought to proceed through the formation of a sulfur ylide intermediate when reacting with a DMSO/Ac₂O reagent. This leads to a spirocyclic intermediate that rearranges to form the furan ring. nih.gov A domino Claisen rearrangement followed by a dearomatizing electrocyclic ring-closure has also been developed for the synthesis of 3a,6a-dihydro-furo[2,3-b]furan derivatives from furylcarbinols. acs.org

The table below summarizes various reaction types and their conditions for the synthesis of related furo-fused compounds.

| Reaction Type | Catalyst/Reagent | Starting Materials | Product | Ref |

| Suzuki Coupling | Palladium-based catalysts | Furo[3,2-b]pyridine derivatives | Functionalized Furo[3,2-b]pyridines | doaj.org |

| Rhodium-Catalyzed Cyclization | Rhodium catalysts | Diazocoumarins | Furo[3,2-c]coumarins | nih.gov |

| Oxidative Rearrangement | DMSO/Ac₂O | 3,3'-methylene dicoumarins | Furo[3,2-c]coumarin derivatives | nih.gov |

| Domino Reaction | Heat or Catalyst | Furylcarbinols | 3a,6a-dihydro-furo[2,3-b]furans | acs.org |

| Vilsmeier-Haack Formylation | POCl₃/DMF | Furo[2,3-b]pyrroles | 2-formyl-furo[2,3-b]pyrroles | mdpi.com |

Mechanistic Investigations of Enzymatic Catalysis in Furofuran Synthesis

Enzymatic catalysis offers a green and efficient route for the synthesis of furan-containing compounds. One such enzyme, 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate synthase (MfnB), found in methanogens, is particularly noteworthy. It can catalyze multiple distinct chemical transformations within a single active site, converting two molecules of glyceraldehyde-3-phosphate into a furan-containing product, 4-(hydroxymethyl)-2-furan-carboxaldehyde-phosphate. uga.edu Although the detailed mechanism is still under investigation, a Schiff base-forming lysine (B10760008) residue has been identified as a key component of the catalytic process. uga.edu Research efforts are focused on understanding the intricate catalytic mechanism through site-directed mutagenesis, kinetic evaluations, and structural studies. uga.edu

Another significant enzyme in furan chemistry is Candida antarctica lipase (B570770) B (CALB). It has been effectively used as a biocatalyst for the synthesis of furan-based polyesters from furandicarboxylic acid (FDCA) isomers (2,5-, 2,4-, and 3,4-FDCA) and various aliphatic diols. rug.nl The enzymatic polymerization is conducted under mild conditions and shows a preference for the 2,5-FDCA isomer. rug.nl Docking analyses have been employed to elucidate the basis for this substrate preference. rug.nl This enzymatic approach highlights a sustainable method for producing bio-based polymers. rug.nl

Electrochemical Reaction Mechanisms and Electron Transfer Processes

Electrosynthesis provides a sustainable and powerful alternative to traditional chemical methods for organic transformations. A key example is the electrochemical oxidative intramolecular cyclization of 2-alkynylphenols with diselenides to produce selenylbenzo[b]furan derivatives. nih.govresearchgate.netnih.gov This reaction proceeds under oxidant-, base-, and metal-free conditions at room temperature. nih.govresearchgate.netnih.gov

The proposed mechanism for this transformation involves a single-electron transfer (SET) pathway. The key steps are:

Anodic Oxidation: The diphenyl diselenide is oxidized at the anode to generate a radical cation.

Radical Attack: This radical cation is attacked by the 2-alkynylphenol, leading to the formation of a vinyl radical intermediate.

Intramolecular Cyclization: A 5-exo-dig cyclization occurs, forming the benzofuran (B130515) ring.

Deprotonation and Oxidation: The process is completed by deprotonation and further oxidation to yield the final 3-selenylbenzo[b]furan product.

Control experiments using radical scavengers like TEMPO have been shown to completely inhibit the reaction, supporting the proposed radical-based mechanism. nih.gov

Table of Reaction Conditions for Electrochemical Synthesis

| Starting Materials | Electrodes | Current | Solvent | Product Yield | Ref |

| 2-(Phenylethynyl)phenol, Diphenyl diselenide | Platinum | 10 mA | Acetonitrile | Good to Excellent | researchgate.net |

| 2-Alkynylphenol derivatives, Diselenides | Platinum | Constant (10 mA) | Acetonitrile | Up to 88% | nih.gov |

Study of Antioxidant Mechanisms

The furan nucleus is a structural feature in many compounds exhibiting significant antioxidant properties. nih.gov The mechanism of action often involves the scavenging of free radicals and the suppression of reactive oxygen species (ROS). nih.gov

Natural furan derivatives exert their antioxidant effects through several pathways:

Free Radical Scavenging: They can directly neutralize harmful radicals, such as hydroxyl radicals and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov

Suppression of ROS Production: They can inhibit the production of superoxide (B77818) anions (O₂⁻) and nitric oxide (NO). nih.gov

Inhibition of Lipid Peroxidation: Furanone derivatives have been shown to be potent inhibitors of lipid peroxidation, which is a key process in cellular damage. nih.gov

Regulation of Inflammatory Mediators: The antioxidant activity is also linked to anti-inflammatory effects, such as regulating the mRNA expression of inflammatory molecules. nih.gov

Studies on furanone derivatives, such as 4-hydroxy-3(2H)-furanones, have demonstrated their ability to reduce ferric ions and inhibit lipid peroxidation. nih.gov The presence of the furan ring, often in conjunction with other aromatic systems, is crucial for this biological activity. nih.gov

Enzyme Inhibition Mechanisms

The furo-fused heterocyclic scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds that act as potent and selective enzyme inhibitors. doaj.org

Kinase Inhibition: Furo[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of cdc-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). doaj.org

Phosphodiesterase (PDE) Inhibition: Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of phosphodiesterase type 4 (PDE4), an enzyme relevant to inflammatory diseases like asthma and COPD. Structure-activity relationship studies revealed that specific substitutions on the fused ring system are critical for high-affinity binding to the enzyme. nih.gov

Glucosidase Inhibition: Certain furo[3,2-b]pyridine derivatives exhibit inhibitory activity against α-glucosidase and β-glucosidase, enzymes involved in carbohydrate metabolism. doaj.org

Anticancer Activity: Furo[3,2-b]indole derivatives have been synthesized and evaluated for their anticancer properties. nih.gov For instance, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol has shown significant inhibitory activity against renal cancer cells. nih.gov

The mechanism of inhibition often involves the specific binding of the furo-fused derivative to the active site of the target enzyme, driven by a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific substituents on the furo-fused core play a crucial role in determining the potency and selectivity of the inhibition. nih.gov

Table of Furo-Fused Derivatives and Their Target Enzymes

| Compound Class | Target Enzyme(s) | Biological Application | Ref |

| Furo[3,2-b]pyridine | CLKs, DYRK1A, α/β-glucosidase | Anticancer, Antidiabetic | doaj.org |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Phosphodiesterase 4 (PDE4) | Anti-inflammatory (Asthma, COPD) | nih.gov |

| Furo[3,2-b]indole | Various (implicated in cancer) | Anticancer (Renal Cancer) | nih.gov |

| Furo[3,2-c]coumarin | Acetylcholinesterase | Neurodegenerative diseases | nih.gov |

Theoretical and Computational Investigations of Furo 3,2 B Furan, D Glucitol Derivatives

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organic molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics for Furo(3,2-b)furan, D-glucitol derivatives.

Detailed research findings from DFT studies focus on several key areas:

Electronic Properties: A fundamental aspect of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (ELUMO - EHOMO) are crucial for understanding a molecule's reactivity and electronic behavior. mdpi.com A smaller HOMO-LUMO gap generally suggests that a molecule is more easily excited and more reactive. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be derived. mdpi.com The chemical potential indicates the molecule's tendency to donate or accept electrons, while hardness measures its resistance to change in electron distribution. These descriptors are vital for predicting how the molecule will interact with other reagents.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into non-covalent interactions, reactivity sites, and potential binding interactions with biological targets.

Spectroscopic Properties: DFT calculations are used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govresearchgate.net Comparing calculated spectra with experimental data helps to confirm the molecular structure and assign spectral features. For instance, calculated net atomic charges have been correlated with experimental ¹³C NMR chemical shifts in related furopyrrole systems. mdpi.com

Table 1: Representative DFT-Calculated Molecular Properties This table presents hypothetical data for a representative Furo(3,2-b)furan, D-glucitol derivative, based on typical values for related furan (B31954) compounds found in the literature.

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | -3.85 eV | Describes the tendency of electrons to escape from the system. mdpi.com |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to charge transfer. |

| Dipole Moment | 3.2 D | Indicates the overall polarity of the molecule. |

Computational Studies of Reaction Energetics and Transition States

Computational chemistry is instrumental in mapping out reaction pathways and understanding the energetic landscape of chemical transformations involving Furo(3,2-b)furan, D-glucitol derivatives. These studies provide critical information on reaction feasibility, mechanisms, and kinetics.

Key research findings include:

Reaction Mechanism Elucidation: By modeling the interaction between reactants, computational methods can trace the entire course of a reaction. For example, studies on the reaction of related 2H-furo[3,2-b]pyran-2-ones with nucleophiles have shown that the reaction pathway depends significantly on the type of reagent used, leading to different products like enamines or recyclized pyrazolones. nih.gov Such studies can predict whether a reaction involving the D-glucitol side chain or the furofuran core is more likely.

Transition State (TS) Analysis: Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for determining the activation energy (Ea) of a reaction. Computational software can search for TS structures and perform frequency calculations to confirm their identity. Lower activation energies indicate faster reaction rates. For instance, transition state plots have been used to analyze the thermodynamics of corrosion inhibition by furan derivatives. researchgate.net

Table 2: Hypothetical Reaction Energetics for a Furo(3,2-b)furan Derivative Reaction This table illustrates the kind of data generated from computational studies of a hypothetical reaction, such as a nucleophilic addition to the furan ring.

| Species | Calculated Heat of Formation (ΔHf, kJ/mol) | Activation Energy (Ea, kJ/mol) | Reaction Enthalpy (ΔHrxn, kJ/mol) |

|---|---|---|---|

| Reactants | -950 | 110 | -75 |

| Transition State | -840 | ||

| Products | -1025 | - |

Molecular Conformation and Stereochemistry Modeling

The biological activity and physical properties of Furo(3,2-b)furan, D-glucitol derivatives are intrinsically linked to their three-dimensional structure. Computational modeling is essential for exploring the conformational landscape and understanding the complex stereochemistry of these molecules.

Research in this area focuses on:

Conformational Analysis: The D-glucitol side chain possesses significant conformational flexibility due to the rotation around several single bonds. Computational methods, particularly molecular mechanics and DFT, can systematically explore these rotational possibilities to identify low-energy, stable conformations. researchgate.net This analysis helps to understand how the molecule might fold and present itself for interaction with other molecules.

Geometry Optimization: Starting from a preliminary structure, geometry optimization algorithms calculate the forces on each atom and adjust their positions until a minimum energy conformation is found. nih.gov This process provides precise bond lengths, bond angles, and dihedral angles for the most stable structure of the molecule.

Stereoisomer Stability: Furo(3,2-b)furan, D-glucitol derivatives can exist as multiple stereoisomers due to the numerous chiral centers in the glucitol moiety and on the furofuran core. Computational modeling can be used to calculate the relative energies of these different isomers, predicting which are thermodynamically more stable. This is critical as different stereoisomers can have vastly different biological activities. The absolute stereochemistry of related compounds has been confirmed using techniques like X-ray crystallography, which provides benchmark data for validating computational models. uni-regensburg.de

Digital Simulation of Electrochemical Processes

Digital simulations are increasingly used to predict and understand the electrochemical behavior of organic molecules, offering a way to screen compounds for applications in sensors, batteries, or electrocatalysis without extensive experimentation.

For Furo(3,2-b)furan, D-glucitol derivatives, these simulations can provide insights into:

Redox Potentials: Computational methods, often combining DFT with a solvent model, can predict the standard reduction potentials of a molecule. researchgate.net This is achieved by calculating the Gibbs free energy change for the reduction or oxidation reaction. These predicted potentials are crucial for understanding the molecule's behavior in electrochemical cells and its potential as a redox-active agent.

Electrochemical Reaction Mechanisms: Simulations can help elucidate the mechanisms of electrochemical reactions, such as oxidative cyclization, which is a known route for synthesizing furan derivatives. nih.govresearchgate.net By modeling the electron transfer steps and subsequent chemical reactions, researchers can understand how the applied potential drives the transformation.

Voltammetric Response: Advanced simulations can predict the output of electrochemical experiments like cyclic voltammetry. By simulating the diffusion and reaction of the molecule at an electrode surface, it is possible to generate theoretical voltammograms. This allows for direct comparison with experimental data and aids in the interpretation of complex electrochemical behavior, as demonstrated in studies of electrocatalytic oxidation of biomass-derived furan compounds. nih.govrsc.org

Applications in Polymer and Materials Science

Bio-based Polyester (B1180765) Synthesis and Structure-Property Relationships

Furan-based monomers, including diols and dicarboxylic acids derived from renewable resources, are increasingly used in the synthesis of polyesters. mdpi.com These monomers can replace traditional petroleum-based components like terephthalic acid (TPA) to create more sustainable materials. mdpi.com The synthesis typically occurs through a two-step melt polycondensation process, involving transesterification followed by polycondensation under high vacuum and temperature. mdpi.com

The rigid structure of the furan (B31954) ring, and specifically the fused furo[3,2-b]furan system, restricts molecular mobility within the polymer chain. This rigidity is a key factor in enhancing the thermomechanical properties of the resulting polyesters. mdpi.com Researchers have successfully synthesized a variety of furanic-aliphatic polyesters using enzymatic catalysis, such as with Candida antarctica lipase (B570770) B (CALB), which offers a greener alternative to traditional metal catalysts. researchgate.net The properties of these copolyesters, such as crystallinity and thermal stability, can be tailored by adjusting the length of the aliphatic diol co-monomers or the ratio of different monomers in the feed. rsc.org

Derivatives of Furo(3,2-b)furan are used to create bio-based analogues and copolyesters of poly(butylene terephthalate) (PBT). A prominent example is poly(butylene 2,5-furandicarboxylate) (PBF), which is considered the bio-based counterpart to PBT. mdpi.com PBF is synthesized using 2,5-furandicarboxylic acid (FDCA), a key platform chemical derived from biomass, and 1,4-butanediol. mdpi.com

Random copolyesters combining PBF and poly(butylene isophthalate) (PBI) have been synthesized through two-step melt polycondensation. mdpi.comnih.gov These copolymers are often amorphous but processable, with thermal and mechanical properties that can be adjusted by changing the comonomer ratio. mdpi.com For instance, copolyesters of PBF with varying amounts of isosorbide (B1672297), a rigid diol derived from D-glucitol, have also been developed. The incorporation of these rigid furofuran-like structures can, however, present challenges, as the secondary hydroxyl groups of monomers like isosorbide are less reactive than primary diols, which can lead to lower molecular weights. mdpi.commdpi.com

The development of semi-aromatic copolyesters represents a significant area of research, aiming to combine the rigidity of aromatic or heteroaromatic units with the flexibility of aliphatic chains. A novel diol, 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol), derived from isomannide (B1205973) (a D-glucitol derivative), has been synthesized and polymerized with dimethyl terephthalate. rsc.org This process yielded a new semi-crystalline, semi-aromatic polyester with a weight-average molecular weight of approximately 40,000 g/mol , demonstrating that the rigid isohexide unit is retained during polymerization. rsc.org

The inclusion of rigid bio-based diols like those derived from Furo(3,2-b)furan is a key strategy for increasing the stiffness and performance of polyester chains. mdpi.com These semi-aromatic polyesters are explored as sustainable alternatives for engineering materials that require high mechanical strength and performance across a broad temperature range. mdpi.com

Polyamide and Polyurethane Systems from Furofuran Derivatives

Furan-based monomers are being used to create bio-based polyamides, offering a green alternative to conventional nylons. researchgate.net Diamines and dicarboxylic acids containing furan rings can be synthesized from biomass platform chemicals. mdpi.comresearchgate.net For example, a fully furan-based polyamide was synthesized from a bifuran diamine, exhibiting excellent thermal properties. researchgate.net

The synthesis of these polyamides can be achieved through the polycondensation of a furan-based dicarboxylic acid (or its dichloride derivative) with various aliphatic or aromatic diamines. researchgate.net These reactions produce polymers with the characteristic amide linkage in the backbone. youtube.com The resulting furan-based polyamides often exhibit high thermal stability due to the rigid furan rings and the potential for strong intermolecular hydrogen bonding and π-π stacking interactions. researchgate.netresearchgate.net

Engineering of Polymer Properties through Furofuran Incorporation

The introduction of the rigid Furo(3,2-b)furan structure into polymer backbones is a deliberate strategy to engineer and enhance material properties. The bicyclic nature of this monomer significantly restricts the rotational freedom of the polymer chains, which directly influences key thermal and mechanical characteristics. mdpi.com

The incorporation of rigid diols like isosorbide and other furofuran derivatives into polyesters, polyamides, and polyurethanes consistently leads to higher Tg values compared to their purely aliphatic or less rigid counterparts. mdpi.comrsc.org For example, copolyesters containing isosorbide show a notable increase in Tg. mdpi.com Similarly, a fully furan-based polyamide synthesized from a bifuran diamine was reported to have a high glass transition temperature of 193°C. researchgate.net This enhancement is attributed to the reduced chain mobility imposed by the bulky and rigid fused-ring structure. mdpi.com

Thermal stability, often measured by the decomposition temperature (Td), is also improved. The inherent stability of the furan ring structure contributes to the polymer's resistance to thermal degradation. mdpi.comresearchgate.net For instance, furan-based copolyesters have shown higher decomposition temperatures compared to their non-furan-containing analogues. mdpi.com

| Polymer System | Furofuran/Furan Monomer | Effect on Thermal Properties | Reference |

| Semi-aromatic Polyester | 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol) | Semicrystalline, enhanced stability | rsc.org |

| Furan-based Copolyester | Isosorbide | Increased Glass Transition Temperature (Tg) and Thermal Stability (Td) | mdpi.com |

| Fully Furan-based Polyamide | Bifuran diamine | High Glass Transition Temperature (Tg) of 193°C | researchgate.net |

| Furan-based Polyurethanes | Furan diols | Tunable Glass Transition Temperature (Tg) | rsc.org |

Influence on Crystallinity and Mechanical Strength

The incorporation of isosorbide derivatives into polymer chains has a pronounced effect on their crystallinity and mechanical properties. The inherent rigidity and asymmetric, bulky structure of the isosorbide monomer disrupt the regular arrangement of polymer chains, which in turn alters the material's final characteristics. doi.org

Research shows that introducing isosorbide generally leads to a reduction in the degree of crystallinity, melting temperature (Tm), and crystallization temperature. doi.orgresearchgate.net This is because the isosorbide unit hinders the chain mobility and packing efficiency necessary for crystal formation. doi.org For example, in studies of poly(butylene-co-isosorbide sebacate) (PBISe), increasing the isosorbide content from 0 to 30 mol% resulted in a linear decrease in crystallinity from 41.4% to 19.0%. doi.org Similarly, for poly(butylene terephthalate) (PBT) copolymers, the incorporation of more than 30 mol% of isosorbide can prevent crystallization entirely. researchgate.net While plasticizers generally reduce crystallinity, isosorbide was found to be less effective in decreasing the crystallinity of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) films compared to other plasticizers. mdpi.comjinlichemical.com

The impact on mechanical strength is multifaceted. The rigidity of the isosorbide ring structure often enhances the glass transition temperature (Tg) and mechanical strength of the resulting polymer. doi.org In poly(ethylene-co-isosorbide terephthalate) (PEIT) copolyesters, an increase in isosorbide content from 0 to 20 mol% raised the Tg from 80 to 101°C and the tensile strength from 58.8 to 68.7 MPa. acs.orgresearchgate.net Likewise, incorporating mono-acrylated isosorbide into poly(methyl methacrylate) (PMMA) significantly improves its mechanical performance. nih.govresearchgate.net However, the effect can be dependent on the concentration. For PBISe copolyesters, the highest tensile strength was achieved at an isosorbide content of 10 mol%, with a higher content of 20 mol% leading to a reduction in tensile strength. doi.org

Table 1: Effect of Isosorbide Derivative Content on Polymer Mechanical and Thermal Properties

| Polymer System | Isosorbide Derivative Content (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Crystallinity (%) | Melting Temp (Tm) (°C) | Glass Transition Temp (Tg) (°C) |

| PBISe doi.org | 0 | 27.7 | 573.9 | 41.4 | 66 | - |

| PBISe doi.org | 10 | 36.3 | 809.8 | - | - | - |

| PBISe doi.org | 30 | - | - | 19.0 | 42 | - |

| PEIT acs.orgresearchgate.net | 0 | 58.8 | - | - | - | 80 |

| PEIT acs.orgresearchgate.net | 20 | 68.7 | - | - | - | 101 |

| PMMA nih.govresearchgate.net | 0 | 84.02 | - | - | - | 151.2 |

| PMMA nih.govresearchgate.net | 15 | 97.56 | - | - | - | 172.5 |

| PBT researchgate.net | 6 | - | - | - | - | 55 |

| PBT researchgate.net | 50 | - | - | (Amorphous) | - | 100 |

Development of Biodegradable Materials

Furo(3,2-b)furan, D-glucitol derivatives are pivotal in the development of sustainable and biodegradable materials. Derived from renewable resources like starch and cellulose, isosorbide is an attractive, non-toxic building block for creating bio-based polyesters and other polymers designed to degrade in various environmental conditions. doi.orgacs.orgnih.gov The presence of ester linkages in isosorbide-based polyesters makes them susceptible to hydrolysis, which is often the rate-determining step in their biodegradation process. researchgate.netnih.gov

The incorporation of isosorbide can accelerate the degradation of polymers. Its hydrophilic nature and the disruption it causes to the crystalline structure can enhance water uptake and facilitate microbial or enzymatic attack. researchgate.netnih.gov Studies on poly(butylene-co-isosorbide sebacate) have shown that increasing the isosorbide content enhances the rate of degradation under compost, soil, and marine conditions when compared to the parent homopolymer, poly(butylene sebacate). bohrium.com For instance, at 30 mol% isosorbide, the copolyester achieved 97.2% degradation in soil after eight weeks. bohrium.com

Furthermore, copolymerization with isosorbide allows for the properties of biodegradable polymers to be tailored for specific applications. nih.gov For example, in the development of poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate), researchers found that the degradation behavior could be shaped by altering the ratio of the comonomers, with enzymatic conditions leading to significant weight loss. nih.gov This tunability makes isosorbide-based copolyesters promising candidates for applications such as hot-melt adhesives, packaging films, and coatings, where biodegradability is a key performance requirement. doi.orgrsc.org

Applications in Supramolecular Chemistry and Molecular Recognition

Design of Chiral Scaffolds for Asymmetric Applications

The rigid and stereochemically defined furo[3,2-b]furan core derived from D-glucitol serves as an excellent foundation for the design of chiral scaffolds and ligands for asymmetric catalysis. The C2-symmetry of isomannide (B1205973) and the C1-symmetry of isosorbide (B1672297) provide distinct spatial arrangements of substituents, which can be exploited to create highly selective catalytic environments.

Researchers have successfully employed these diols as chiral backbones for the synthesis of various types of ligands, including phosphines, amines, and mixed heteroatom ligands. For instance, diphosphite ligands derived from D-glucose have been synthesized and screened in the Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acid derivatives, achieving excellent enantioselectivities (up to >99% ee) and high activities. nih.gov The modular nature of these scaffolds allows for systematic tuning of steric and electronic properties by modifying the substituents on the furo[3,2-b]furan core, enabling the optimization of the ligand for a specific catalytic transformation. nih.govnih.gov

A key advantage of using D-glucitol-derived furo[3,2-b]furans is the ability to control the absolute geometry of the resulting catalyst. This control is crucial for directing the stereochemical outcome of a reaction. For example, isomannide and isosorbide have been used as chiral bridges to connect two ferrocenyl moieties, creating chiral bis(ferrocenyl) diester complexes. mdpi.comresearchgate.net These complexes have potential applications in asymmetric catalysis, where the defined spatial orientation of the ferrocenyl groups can induce chirality in the products.

The synthesis of chiral chelated lithium amides from chiral amines demonstrates another application of such rigid scaffolds in enantioselective reactions, such as the deprotonation of prochiral cyclic ketones. psu.edu While not directly a D-glucitol derivative, this works on the same principle of using a chiral scaffold to control stereochemistry. The development of bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine for phase transfer catalysis further highlights the potential of rigid chiral structures to mediate asymmetric transformations. nih.gov

The table below summarizes representative examples of the application of D-glucitol-derived furo[3,2-b]furan scaffolds in asymmetric synthesis.

| Chiral Scaffold/Ligand Type | Asymmetric Reaction | Catalyst System | Achieved Enantioselectivity (ee) |

| Diphosphite Ligands | Hydrogenation of α,β-unsaturated carboxylic acid derivatives | Rhodium | Up to >99% |

| Bis(ferrocenyl) Diester Complexes | Potential for various asymmetric reactions | - | - |

| Chiral Chelated Lithium Amides | Deprotonation of prochiral cyclic ketones | Lithium | Moderate to high |

| Bifunctional Ammonium Salts | Cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate | Phase Transfer Catalysis | Up to 96% (after crystallization) |

Electron Communication Studies Across Chiral Bridging Units

The rigid furo[3,2-b]furan framework derived from D-glucitol has proven to be an effective bridging unit for studying intramolecular electron communication between redox-active centers. The defined distance and orientation between substituents attached to the scaffold allow for a systematic investigation of the factors that govern electron transfer through a chiral medium.

A notable study involved the synthesis of bis-ferrocenyl diester complexes where the ferrocenyl units were bridged by either isomannide or isosorbide. mdpi.comresearchgate.net The differing stereochemistry of the bridges (C2-symmetric for isomannide and C1-symmetric for isosorbide) imposed distinct spatial arrangements on the two electroactive ferrocenyl moieties.

Electrochemical studies, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), were employed to investigate the electronic communication between the two ferrocene (B1249389) centers. The difference in the oxidation potentials (ΔE) of the two ferrocenyl units provides a measure of the electronic coupling between them. A larger ΔE value indicates stronger communication.

In the case of the isomannide-bridged complex, the two ferrocenyl units are held in a more "open" conformation, leading to a certain degree of electronic communication. In contrast, the isosorbide bridge forces the ferrocenyl groups into a more "twisted" or helical arrangement, which can either enhance or diminish electron transfer depending on the specific orbital overlap. The study revealed that the chirality of the bridge significantly influences the electronic communication between the two redox centers. mdpi.com

Spectroelectrochemical studies in the UV-Vis-NIR region were also performed on the mixed-valent monocations of these complexes. The appearance of an intervalence charge transfer (IVCT) band is a hallmark of electronic coupling in mixed-valent systems. The energy and intensity of this band provide further insights into the extent of electron delocalization across the chiral bridge. Time-dependent DFT calculations were used to complement the experimental results and provide a deeper understanding of the electronic transitions observed. mdpi.com

These studies are crucial for the development of molecular wires and switches, where the ability to control electron flow over a specific pathway is paramount. The use of chiral, bio-based bridges like those derived from D-glucitol offers the potential to create novel electronic materials with unique chiroptical properties.

| Bridging Unit | Redox-Active Moieties | Experimental Techniques | Key Findings |

| Isomannide | Two Ferrocenyl Units | Cyclic Voltammetry, Differential Pulse Voltammetry, UV-Vis-NIR Spectroelectrochemistry, DFT Calculations | The C2-symmetric bridge leads to an "open" conformation and measurable electronic communication. |

| Isosorbide | Two Ferrocenyl Units | Cyclic Voltammetry, Differential Pulse Voltammetry, UV-Vis-NIR Spectroelectrochemistry, DFT Calculations | The C1-symmetric bridge results in a "twisted" conformation, altering the electronic coupling compared to the isomannide bridge. |

Development of Chiral Solvating Agents for Enantiodiscrimination in NMR

Derivatives of D-glucitol furo[3,2-b]furans have been successfully developed as chiral solvating agents (CSAs) for the enantiodiscrimination of racemic compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. The principle behind this application lies in the formation of transient diastereomeric complexes between the chiral CSA and the two enantiomers of a racemic analyte. These diastereomeric complexes have different NMR chemical shifts, allowing for the differentiation and quantification of the enantiomers.

A family of new chiral selectors has been synthesized in a single step with high yields (up to 84%) starting from isomannide and isosorbide. researchgate.net Carbamate derivatives were prepared by reacting the diols with various aryl isocyanates, including those with electron-donating (3,5-dimethylphenyl- or 3,5-dimethoxyphenyl-) and electron-withdrawing (3,5-bis(trifluoromethyl)phenyl-) groups. researchgate.net This allowed for the investigation of the influence of electronic effects on the enantiodiscrimination capabilities. researchgate.net Further modifications, such as the introduction of a 1-naphthylisocyanate group to create a deeper chiral pocket or a p-toluenesulfonylisocyanate group to introduce more acidic protons, were also explored. researchgate.netacs.org

These CSAs were tested with a variety of racemic analytes, with a particular focus on amino acid derivatives. acs.org For instance, rac-N-3,5-dinitrobenzoylphenylglycine methyl ester was used as a model analyte, as the 3,5-dinitrobenzoyl group can engage in π-π stacking interactions with the CSA, enhancing the enantiodifferentiation. acs.orgnih.gov The magnitude of enantiodiscrimination was determined by the splitting of specific NMR signals of the analyte in the presence of the CSA. nih.gov

Detailed 1D and 2D NMR studies were conducted to elucidate the mechanism of enantiodiscrimination, the stoichiometry of the interaction, and the complexation constants for the most effective CSA/analyte pairs. researchgate.net These studies provide valuable information on the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking, and steric hindrance) that are responsible for the observed chiral recognition.

| Chiral Solvating Agent (CSA) Derivative | Racemic Analyte | Method of Analysis | Key Outcome |

| Isomannide and Isosorbide Carbamates | rac-N-3,5-dinitrobenzoylphenylglycine methyl ester | 1H NMR Spectroscopy | Successful enantiodiscrimination with splitting of analyte signals. |

| 1-Naphthylcarbamoyloxy Derivatives | Various racemic analytes | 1H NMR Spectroscopy | Creation of a deeper chiral pocket for enhanced interaction. |

| p-Toluenesulfonylcarbamoyloxy Derivatives | Various racemic analytes | 1H NMR Spectroscopy | Introduction of more acidic protons to modify binding interactions. |

Control of Molecular Packing in Crystal Structures

The rigid and chiral nature of D-glucitol-derived furo[3,2-b]furans provides a powerful tool for controlling the molecular packing in the solid state. The specific three-dimensional shape of these molecules can direct the formation of predictable and well-defined crystal lattices, a key goal in the field of crystal engineering.

The study of bis-ferrocenyl diester complexes of isomannide and isosorbide provides a clear example of this principle. mdpi.comresearchgate.net The crystal structure of the isomannide derivative revealed that the C2-symmetry of the bridge leads to an "open" arrangement of the ferrocenyl units. This molecular conformation, in turn, dictates the formation of a tight helical crystal packing. In contrast, the C1-symmetric isosorbide bridge forces the two ferrocenyl groups to be located on opposite sides of the chiral cavity of the fused bicyclic structure. mdpi.com This different molecular geometry results in an intertwined packing of adjacent molecules in the crystal lattice. mdpi.com

This ability to direct molecular packing is of significant interest for the development of new materials with desired properties, such as nonlinear optical materials, ferroelectrics, and materials with specific chiroptical responses. The intermolecular interactions, such as hydrogen bonds, C-H···π interactions, and van der Waals forces, play a crucial role in stabilizing these crystal structures. A thorough understanding of these interactions is essential for the rational design of molecular crystals with predictable architectures and functions. rsc.org

While the focus here is on D-glucitol derivatives, the principles of controlling crystal packing through molecular shape and intermolecular interactions are broadly applicable. For example, studies on other furan (B31954) derivatives have shown how π-π stacking interactions can lead to the formation of infinite chains in the crystal lattice. nih.gov The presence of specific functional groups can also lead to the formation of extensive hydrogen-bonding networks that stabilize the crystal structure. nih.gov

The use of bio-based, chiral building blocks like D-glucitol-derived furo[3,2-b]furans in crystal engineering is a promising strategy for creating sustainable and functional crystalline materials.

| Compound | Key Structural Feature | Influence on Crystal Packing |

| Isomannide bis(ferrocenyl diester) | C2-symmetric bridge, "open" conformation | Tight helical packing |

| Isosorbide bis(ferrocenyl diester) | C1-symmetric bridge, "twisted" conformation | Intertwined packing of adjacent molecules |

Q & A

Q. Critical parameters :

- Catalyst selection : Transition metal catalysts (e.g., Pd) improve reaction efficiency but require optimization of ligand systems to avoid side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while non-polar solvents favor selectivity in hydrophobic intermediates .

- Temperature gradients : Stepwise heating (e.g., 60°C for activation, 100°C for cyclization) minimizes decomposition of thermally labile intermediates .

Basic: How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be systematically employed to confirm the structural integrity of Furo(3,2-b)furan-D-glucitol conjugates?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign hydroxyl proton shifts (δ 3.5–5.0 ppm) and furan ring protons (δ 6.5–7.5 ppm) to verify regiochemistry. DEPT-135 experiments differentiate CH₂ and CH₃ groups in D-glucitol derivatives .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for chiral centers in the fused furan system. Pre-crystallization steps (e.g., solvent layering with hexane/ethyl acetate) improve crystal quality .

- HSQC and HMBC : Correlate long-range couplings between the furan oxygen and adjacent carbons to confirm ring connectivity .

Validation : Compare experimental data with computational models (DFT-based chemical shift predictions) to resolve conflicting spectral interpretations .

Advanced: What experimental design strategies are optimal for investigating the structure-activity relationships (SAR) of Furo(3,2-b)furan-D-glucitol derivatives in enzyme inhibition studies?

Answer:

Factorial design (e.g., 2³ full factorial) is recommended to evaluate variables:

Q. Methodological steps :

Molecular docking : Pre-screen derivatives against enzyme active sites (e.g., SGLT2 PDB: 7RFX) to prioritize synthetic targets .

In vitro assays : Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ) under controlled pH and co-factor conditions .

Statistical analysis : Apply ANOVA to identify significant structural contributors to activity (p < 0.05) and optimize lead compounds .

Theoretical framework : Align SAR hypotheses with frontier molecular orbital (FMO) theory to explain electronic effects on binding affinity .

Advanced: How should researchers address contradictory data observed in the biological activity of Furo(3,2-b)furan-D-glucitol derivatives across different in vitro models?

Answer:

Contradictions often arise from methodological variability or context-dependent mechanisms . Mitigation strategies include:

- Standardization : Adopt uniform assay conditions (e.g., cell line origin, passage number, serum-free media) to reduce inter-lab variability .

- Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target pathways that may explain divergent results .

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., dapagliflozin for SGLT2 studies) to account for assay sensitivity differences .

Case study : If a derivative shows high activity in HEK293 cells but low activity in Caco-2 cells, evaluate differences in transporter expression (e.g., SGLT1 vs. SGLT2) via qPCR .

Advanced: What computational and experimental approaches are synergistic for elucidating the conformational dynamics of Furo(3,2-b)furan-D-glucitol derivatives in aqueous solutions?

Answer:

- Molecular dynamics (MD) simulations : Simulate solvation effects using explicit water models (TIP3P) to predict dominant conformers. Compare with NOESY data to validate hydrogen-bonding networks .

- Circular dichroism (CD) : Monitor chiral centers in D-glucitol under varying pH (4.0–8.0) to detect pH-dependent conformational shifts .

- Free energy calculations : Use umbrella sampling or metadynamics to quantify energy barriers for ring puckering transitions in the furan system .

Integration : Overlay MD trajectories with experimental CD spectra to resolve discrepancies between predicted and observed conformers .

Basic: What are the key challenges in scaling up the synthesis of Furo(3,2-b)furan-D-glucitol derivatives from milligram to gram quantities while maintaining stereochemical purity?

Answer:

- Catalyst poisoning : Transition metal catalysts (e.g., Pd/C) may degrade at higher pressures; switch to heterogeneous catalysts (e.g., Ru/Al₂O₃) for improved stability .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water gradients) for large-scale enantiomer separation .

- Thermal control : Implement jacketed reactors with precise temperature gradients (±2°C) to prevent epimerization during prolonged reactions .

Quality control : Use chiral HPLC (e.g., Chiralpak IA column) with UV/RI detection to monitor enantiomeric excess (ee) at each step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.